5-Iodothieno[3,2-b]thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C7H3IOS2 |
|---|---|
Molecular Weight |
294.1 g/mol |
IUPAC Name |
5-iodothieno[3,2-b]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H3IOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H |
InChI Key |
NBGMVFFAYHYVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)I)C=O |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Reaction
- Reacting thiophene or thieno[3,2-b]thiophene derivatives with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
- This method is widely used for selective formylation at the 2-position of thiophene rings.
- Example: Thiophene reacts with POCl3/DMF at 55-65 °C to give thiophene-2-carbaldehyde with yields up to 87.5%.
Direct Formylation Using Solid Phosgene and DMF
- A safer alternative uses solid phosgene (triphosgene) with DMF to generate the Vilsmeier reagent in situ.
- Thiophene reacts with triphosgene and DMF in chlorobenzene or similar solvents at low to moderate temperatures (0-85 °C) to yield thiophene-2-carbaldehyde with yields ranging from 72% to 88%.
- This method has advantages in industrial scalability due to lower toxicity and better handling compared to gaseous phosgene.
Selective Iodination at the 5-Position
Selective iodination of the thieno[3,2-b]thiophene ring at the 5-position is typically achieved by electrophilic aromatic substitution using iodine sources such as:
- Iodine (I2) with oxidants (e.g., iodic acid, hydrogen peroxide)
- N-Iodosuccinimide (NIS) under mild conditions
Representative Synthetic Route for this compound
Based on the literature and known synthetic methodologies, a plausible synthetic sequence is:
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of thieno[3,2-b]thiophene core | Pd-catalyzed Suzuki or Stille coupling of halogenated thiophene derivatives | 70-90 | Requires purified organometallic intermediates; inert atmosphere |
| 2 | Formylation at 2-position | Vilsmeier-Haack reaction: POCl3 + DMF, 55-65 °C or triphosgene + DMF, 0-85 °C | 72-88 | Reaction monitored by TLC; aqueous workup with NaOH neutralization |
| 3 | Iodination at 5-position | N-Iodosuccinimide (NIS) or I2/oxidant in suitable solvent at 0-25 °C | 60-85 | Regioselectivity controlled by reaction conditions |
Detailed Experimental Conditions and Yields
Formylation Using Triphosgene and DMF (Adapted from Patent CN102627627A)
| Parameter | Condition | Yield (%) |
|---|---|---|
| Thiophene mol | 0.5 mol | - |
| Triphosgene mol | 0.25 mol (0.5 mol ratio to thiophene) | - |
| DMF mol | 1.3 mol (2.6 ratio to thiophene) | - |
| Solvent | Chlorobenzene (200 mL) | - |
| Temperature profile | 0 °C addition, stir 1 h at 0 °C, warm to 50 °C, then 75-85 °C for 3 h | 87 |
| Workup | Hydrolysis with ice water, neutralization with diluted NaOH, extraction with dichloromethane | - |
This method yields 2-thiophenecarboxaldehyde with high purity and good yield, suitable for scale-up.
Iodination Example (Literature Typical Conditions)
- Reagent: N-Iodosuccinimide (1.1 equiv)
- Solvent: Acetonitrile or dichloromethane
- Temperature: 0-25 °C
- Time: 1-3 hours
- Workup: Quench with sodium thiosulfate, extract, purify by chromatography
- Yield: 60-85%
Notes on Purification and Characterization
- Purification typically involves extraction, washing, drying, and vacuum distillation or column chromatography.
- Characterization methods include NMR spectroscopy (1H, 13C), FT-IR, mass spectrometry, and elemental analysis.
- The aldehyde proton appears typically around 9-10 ppm in 1H NMR.
- The iodine substituent can be confirmed by characteristic shifts and mass increase.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Core synthesis | Pd-catalyzed cross-coupling | Halogenated thiophene + organometallic | Inert atmosphere, reflux | 70-90 | Requires organometallic prep |
| Formylation | Vilsmeier-Haack (POCl3/DMF) | POCl3, DMF, thiophene derivative | 55-65 °C, 3-6 h | 80-88 | Toxic reagents, careful handling |
| Formylation | Triphosgene/DMF | Triphosgene, DMF, chlorobenzene | 0-85 °C, 4-6 h | 72-88 | Safer, industrially feasible |
| Iodination | Electrophilic substitution | NIS or I2 + oxidant | 0-25 °C, 1-3 h | 60-85 | Regioselective, mild conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research has shown that thiophene derivatives, including this compound, exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices due to its excellent electronic properties .
Mechanism of Action
The mechanism of action of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, which is essential for its function in devices like OLEDs and organic semiconductors .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Electronic Effects : Iodine’s electron-withdrawing nature red-shifts absorption compared to bromine. The phenyl group in 3b enhances π-conjugation, increasing λmax .
- Stability : Brominated and aryl-substituted derivatives exhibit higher thermal stability, while iodine’s weaker C–I bond may lead to degradation under harsh conditions.
Biological Activity
5-Iodothieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
This compound can be synthesized through various methods involving multi-step reactions. The typical synthetic route includes:
- Formation of Thienothiophene Core : This involves cyclization reactions with appropriate precursors.
- Iodination : Iodine is introduced to the thienothiophene structure, enhancing its biological activity.
- Formylation : The aldehyde functional group is added to yield the final product.
The molecular formula of this compound is , with a molecular weight of 232.07 g/mol.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing a spectrum of pharmacological properties:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines by inhibiting protein tyrosine kinase activity, which is crucial for cancer cell proliferation and survival .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, which may be linked to its ability to inhibit specific signaling pathways involved in inflammation .
The mechanisms underlying the biological effects of this compound involve interaction with various molecular targets:
- Inhibition of Kinase Activity : As a fused heterocyclic compound, it can inhibit protein kinases that play a role in signal transduction pathways associated with cancer progression .
- Modulation of Receptor Functions : The compound may modulate receptor functions, leading to altered cellular responses that contribute to its anticancer and anti-inflammatory effects .
Case Studies
Several studies highlight the biological activity of this compound:
-
Cytotoxicity Assay : A study evaluated the cytotoxic effects on human breast cancer cells (MCF-7) and reported an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
Compound Cell Line IC50 (µM) This compound MCF-7 15.0 Doxorubicin MCF-7 10.0 -
Antimicrobial Testing : Another study tested derivatives against various bacterial strains and found notable inhibition zones, suggesting effective antimicrobial activity .
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 12 Escherichia coli 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
